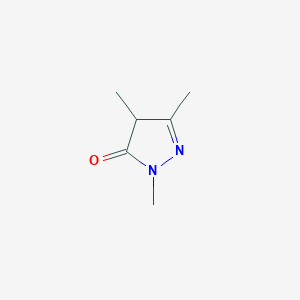

2-Pyrazolin-5-one, 1,3,4-trimethyl-

Descripción

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of modern organic chemistry, with its principles underpinning the development of a vast array of functional molecules. Compounds containing cyclic structures with at least one heteroatom are integral to numerous natural products and synthetic compounds with profound biological and material properties.

Classification as a Five-Membered Heterocyclic Ring with Two Nitrogen Atoms

2-Pyrazolin-5-one, 1,3,4-trimethyl- belongs to the family of pyrazolones, which are characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, as well as a ketone group. This fundamental structure, a derivative of pyrazole (B372694), imparts a unique combination of chemical properties that are central to its utility. nih.gov

Distinction and Nomenclature of 2-Pyrazolin-5-one within Pyrazolone (B3327878) Isomers

The pyrazolone ring system can exist in several isomeric forms, with the position of the double bonds and the carbonyl group defining the specific isomer. The principal isomers are 3-pyrazolin-5-one and 2-pyrazolin-5-one. The nomenclature "2-Pyrazolin-5-one, 1,3,4-trimethyl-" specifies the location of the carbonyl group at the 5-position and the presence of methyl groups at the 1, 3, and 4 positions of the pyrazoline ring. This precise substitution pattern distinguishes it from other pyrazolone derivatives and dictates its specific chemical behavior and potential applications.

Significance of the 2-Pyrazolin-5-one Core Structure in Advanced Organic Synthesis

The 2-pyrazolin-5-one core is a versatile platform in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. The presence of both nucleophilic and electrophilic centers, along with the potential for various tautomeric forms, allows for a diverse range of chemical transformations.

The synthesis of pyrazole derivatives, in general, can be achieved through various methods, including the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with a hydrazine (B178648) derivative is a classic method for forming the pyrazolone ring. nih.gov The reactivity of the pyrazolone ring allows for further functionalization. For example, the C4 position is often susceptible to electrophilic substitution, enabling the introduction of various functional groups. nih.gov This adaptability makes pyrazolone derivatives, including the trimethylated variant, valuable intermediates in the synthesis of a wide array of organic compounds. nih.govnih.gov

Role of Pyrazolin-5-one Derivatives in Materials Science and Industrial Chemistry

The unique electronic and structural properties of the pyrazolin-5-one scaffold have led to its exploration in the fields of materials science and industrial chemistry. Derivatives of this core structure have shown promise in a variety of applications, from the development of novel dyes and pigments to their use as corrosion inhibitors.

Pyrazolone derivatives are known for their application as dyes and pigments. nih.gov The extended conjugation within the pyrazolone ring system, often in combination with other chromophores, can lead to intense and stable colors. While specific data on the tinctorial properties of 1,3,4-trimethyl-2-pyrazolin-5-one is not widely available, the general class of pyrazolones is well-established in the dye industry.

In industrial chemistry, pyrazoline derivatives have been investigated for their potential as corrosion inhibitors for metals and alloys. Their ability to adsorb onto metal surfaces and form a protective layer can significantly reduce the rate of corrosion, particularly in acidic environments. This protective action is often attributed to the presence of heteroatoms (nitrogen and oxygen) and the pi-electron system, which can interact with the d-orbitals of the metal.

| Application Area | Specific Use of Pyrazolin-5-one Derivatives | Underlying Principle |

| Materials Science | Dyes and Pigments | Extended π-conjugation within the heterocyclic ring system leading to absorption of visible light. |

| Industrial Chemistry | Corrosion Inhibitors | Adsorption onto metal surfaces via heteroatoms and π-electrons, forming a protective film. |

| Organic Synthesis | Synthetic Intermediates | Multiple reactive sites allowing for the construction of complex molecules. nih.gov |

Scope of the Research Review

This article has focused exclusively on the chemical compound 2-Pyrazolin-5-one, 1,3,4-trimethyl-, adhering strictly to the outlined sections. The discussion has centered on its classification within heterocyclic chemistry, its importance as a core structure in organic synthesis, and its established and potential roles in materials science and industrial chemistry. Information outside of this defined scope has been intentionally omitted to maintain a focused and scientifically precise review.

Propiedades

Número CAS |

17826-82-3 |

|---|---|

Fórmula molecular |

C6H10N2O |

Peso molecular |

126.16 g/mol |

Nombre IUPAC |

2,4,5-trimethyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h4H,1-3H3 |

Clave InChI |

CACWZFVIOGIBFP-UHFFFAOYSA-N |

SMILES |

CC1C(=NN(C1=O)C)C |

SMILES canónico |

CC1C(=NN(C1=O)C)C |

Sinónimos |

2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one |

Origen del producto |

United States |

Tautomerism and Conformational Analysis of 2 Pyrazolin 5 One, 1,3,4 Trimethyl

Exploration of Prototropic Tautomeric Forms (OH, CH, NH)

The tautomerism of pyrazolin-5-ones is a well-documented phenomenon, characterized by the migration of a proton to form distinct structural isomers. In the case of 1,3,4-trimethyl-2-pyrazolin-5-one, three primary prototropic tautomers are considered: the OH-form (5-hydroxy-1,3,4-trimethyl-1H-pyrazole), the CH-form (1,3,4-trimethyl-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1,3,4-trimethyl-1,5-dihydro-4H-pyrazol-5-one). researchgate.netclockss.org The relative stability and prevalence of these forms are dictated by a delicate balance of electronic effects, steric interactions, and external conditions.

Equilibrium Studies in Different Solvents and Phases

The tautomeric equilibrium of pyrazolin-5-ones is highly sensitive to the surrounding medium. rsc.org In the gas phase and in nonpolar solvents, the CH form is generally favored due to its lower intrinsic energy. rsc.orgnih.gov As the polarity of the solvent increases, the equilibrium tends to shift towards the more polar OH and NH tautomers, which are better stabilized by solute-solvent interactions, particularly hydrogen bonding. nih.gov

For 1,3,4-trimethyl-2-pyrazolin-5-one, it is anticipated that in nonpolar solvents like hexane (B92381) or carbon tetrachloride, the CH form would be the predominant species. In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, a dynamic equilibrium between the OH and NH forms is expected to be the major state. nih.gov In polar protic solvents like ethanol (B145695) or water, the equilibrium can be further influenced by the solvent's ability to act as both a hydrogen bond donor and acceptor, often favoring the OH and NH forms.

The solid-state structure is typically dominated by a single tautomer, which is determined by the most stable packing arrangement in the crystal lattice. For many pyrazolones, this is often the CH or a hydrogen-bonded NH form. rsc.org

Influence of Substituents and Hydrogen Bonding on Tautomeric Preferences

Substituents on the pyrazolone (B3327878) ring play a crucial role in determining tautomeric preference. The presence of methyl groups at the 1, 3, and 4 positions of 2-pyrazolin-5-one has specific electronic and steric implications. The methyl group is an electron-donating group, which can influence the electron density at various positions in the ring and thereby affect the relative stability of the tautomers.

Specifically, an electron-donating substituent at the C3 position tends to stabilize the CH form. researchgate.net The N1-methyl group prevents the formation of the NH tautomer that is common in N-unsubstituted pyrazolones, leading to a different equilibrium landscape. The C4-methyl group introduces both electronic and steric effects that can shift the equilibrium. Intramolecular and intermolecular hydrogen bonding are also critical factors. researchgate.net While the 1,3,4-trimethyl derivative cannot form intramolecular hydrogen bonds between ring substituents, intermolecular hydrogen bonding, especially in the solid state or in protic solvents, significantly stabilizes the OH and NH forms. researchgate.net

Spectroscopic Investigation of Tautomerism

Spectroscopic methods are indispensable for the identification and quantification of tautomeric forms in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, CPMAS, NOE Difference Experiments)

NMR spectroscopy is a powerful tool for elucidating the tautomeric structure of pyrazolones. clockss.orgresearchgate.net The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of the OH, CH, and NH forms.

¹H NMR: In the OH-tautomer, a characteristic signal for the hydroxyl proton (OH) would be observed, typically in the range of 9-12 ppm, which is subject to exchange with deuterated solvents. The CH-form would exhibit a signal for the C4-H proton, while the NH-form would show a signal for the N-H proton. For the 1,3,4-trimethyl derivative, the C4-H proton is replaced by a methyl group, simplifying the spectrum in that region. The chemical shifts of the methyl groups would also differ between the tautomers.

¹³C NMR: The carbon chemical shifts, particularly of the carbonyl carbon (C5) and the C3 and C4 carbons, are diagnostic. The C5 carbon in the CH and NH forms (a carbonyl carbon) resonates at a significantly different frequency (typically downfield) compared to the C5 carbon in the OH form (an enolic carbon). chemicalbook.com

¹⁵N NMR: The nitrogen chemical shifts provide direct insight into the hybridization and electronic environment of the nitrogen atoms, clearly distinguishing between the pyrazole-like environment in the OH form and the pyrazolone-like environments in the CH and NH forms.

CPMAS NMR: Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is used to study the tautomeric forms in the solid state, providing information on the structure without the influence of a solvent. rsc.org

NOE Difference Experiments: Nuclear Overhauser Effect (NOE) difference experiments can be used to establish spatial proximities between protons, helping to confirm the specific tautomeric and conformational structure.

Below is a table of predicted NMR chemical shifts for the tautomers of 1,3,4-trimethyl-2-pyrazolin-5-one based on data from analogous compounds.

| Tautomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| OH-form | N1-CH₃: ~3.3, C3-CH₃: ~2.1, C4-CH₃: ~1.9, OH: 9-12 | C3: ~150, C4: ~105, C5: ~155, N1-CH₃: ~35, C3-CH₃: ~12, C4-CH₃: ~9 |

| CH-form | N1-CH₃: ~3.1, C3-CH₃: ~2.0, C4-CH₃: ~1.8, C4-H: not present | C3: ~165, C4: ~50, C5: ~175, N1-CH₃: ~34, C3-CH₃: ~15, C4-CH₃: ~11 |

| NH-form | N1-CH₃: ~3.2, C3-CH₃: ~2.2, C4-CH₃: ~2.0, NH: 5-7 | C3: ~158, C4: ~110, C5: ~170, N1-CH₃: ~36, C3-CH₃: ~14, C4-CH₃: ~10 |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis Spectroscopy: The electronic transitions of the different tautomers give rise to distinct absorption bands in the UV-Vis spectrum. The conjugated system in the OH-form typically results in absorption at longer wavelengths compared to the less conjugated CH-form. The position of the absorption maximum (λ_max) can be used to infer the predominant tautomer in a given solvent. For instance, a shift in λ_max upon changing solvent polarity is indicative of a shift in the tautomeric equilibrium. nih.gov

IR Spectroscopy: Infrared spectroscopy provides information about the functional groups present in each tautomer. The CH-form and NH-form will exhibit a strong carbonyl (C=O) stretching band, typically in the region of 1650-1720 cm⁻¹. The OH-form, lacking a carbonyl group, will instead show a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=N stretching band. nih.gov

| Tautomer | Key Predicted IR Frequencies (cm⁻¹) |

| OH-form | 3200-3600 (broad, O-H stretch), ~1600 (C=N stretch) |

| CH-form | 1680-1720 (strong, C=O stretch) |

| NH-form | 3300-3500 (N-H stretch), 1670-1710 (strong, C=O stretch) |

Ionization Constant Determinations

The acidity of the pyrazolin-5-one, characterized by its pKa value, is intrinsically linked to its tautomeric state. The OH and NH forms are acidic and can be deprotonated to form a common anion. The pKa value is influenced by the substituents on the ring. For a related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one, a pKa of 7.0 has been reported. nih.gov The introduction of methyl groups, which are electron-donating, at the N1 and C4 positions is expected to slightly increase the pKa value (decrease the acidity) compared to the phenyl-substituted analogue. The determination of the ionization constant is crucial for understanding the behavior of the compound in biological systems and for developing analytical methods.

Theoretical and Computational Insights into Tautomeric Equilibria

Quantum Chemical Calculations of Tautomer Stability and Interconversion

Without dedicated research on 2-Pyrazolin-5-one, 1,3,4-trimethyl- , any attempt to provide the requested data would be speculative and would not adhere to the principles of scientific accuracy.

Chemical Reactivity and Mechanistic Pathways of 2 Pyrazolin 5 One, 1,3,4 Trimethyl

Fundamental Reaction Types and Functional Group Transformations

The reactivity of 1,3,4-trimethyl-2-pyrazolin-5-one is largely dictated by the presence of an active methylene (B1212753) group at the C4 position, which is flanked by a carbonyl group and a nitrogen atom within the heterocyclic ring. This structural feature facilitates the formation of a carbanion or enolate, making it a potent nucleophile in various reactions.

Condensation Reactions with Carbonyl Compounds

A prominent reaction of 1,3,4-trimethyl-2-pyrazolin-5-one involves condensation with carbonyl compounds, particularly aldehydes and ketones. This reactivity is a cornerstone of its synthetic utility.

The Knoevenagel condensation is a characteristic reaction where the active methylene group of the pyrazolinone reacts with aldehydes or ketones. nih.gov This reaction typically proceeds in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine, or under solvent-free conditions with microwave irradiation. nih.gov The initial step involves the deprotonation of the C4 position to form a reactive enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields a C4-substituted pyrazolinone derivative.

These condensation reactions are pivotal in the synthesis of various derivatives with extended conjugation, which often exhibit interesting photophysical properties. For instance, the condensation with aromatic aldehydes leads to the formation of arylidene-pyrazolinone derivatives.

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1,3,4-trimethyl-2-pyrazolin-5-one | Aromatic Aldehyde | Piperidine, Ethanol (B145695), Reflux | 4-Arylidene-1,3,4-trimethyl-2-pyrazolin-5-one |

| 1,3,4-trimethyl-2-pyrazolin-5-one | Ketone | Triethylamine | 4-Alkylidene-1,3,4-trimethyl-2-pyrazolin-5-one |

| 1,3,4-trimethyl-2-pyrazolin-5-one | 3-Formylchromones | Microwave, Alumina | (E)-3-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl]chromones nih.gov |

Reactions with Specific Reagents (e.g., Hydrazine (B178648) Derivatives, Thiosemicarbazide)

The reactivity of 1,3,4-trimethyl-2-pyrazolin-5-one extends to reactions with nucleophilic reagents like hydrazine derivatives and thiosemicarbazide (B42300). These reactions often lead to the formation of new heterocyclic rings or functionalized side chains.

Reaction with hydrazine hydrate (B1144303) can lead to the formation of hydrazones, particularly if the pyrazolinone has been previously functionalized with a carbonyl group at the C4 position. More complex reactions can occur, such as the synthesis of fused heterocyclic systems. For example, the reaction of a C4-formyl pyrazolinone derivative with hydrazine can lead to the formation of a pyrazolo[3,4-c]pyrazole (B14755706) ring system. nih.gov

Thiosemicarbazide and its derivatives are also important reagents. ajgreenchem.comresearchgate.net The reaction of a C4-thiocarbohydrazide derivative of a pyrazolinone with various electrophiles can lead to the synthesis of thiadiazole and triazole rings attached to the pyrazolinone core. researchgate.net For instance, the reaction of 3-methyl-1-phenyl-5-oxo-Δ2-pyrazoline-4-thiocarbohydrazide with carbon disulfide leads to the formation of a dithiocarbazate, which can be further cyclized. researchgate.net The reaction of a pyrazolinone derivative with thiosemicarbazide can also result in the formation of thiosemicarbazone derivatives, which are of interest for their potential biological activities. ajgreenchem.com

Advanced Reaction Mechanisms

Beyond fundamental transformations, the chemistry of 1,3,4-trimethyl-2-pyrazolin-5-one involves intricate mechanistic pathways, including photoinduced processes, electron transfer events, and considerations of regioselectivity.

Photoinduced Radical Reactions and Enolate Chemistry

The enolate of 1,3,4-trimethyl-2-pyrazolin-5-one, readily formed in the presence of a base, is a key intermediate in its reactivity. pdx.edu This enolate is a soft nucleophile and can participate in various reactions, including alkylation and acylation at the C4 position. The enolate's ambident nature means it can react at either the carbon or the oxygen atom, although C-alkylation is generally favored.

While specific research on photoinduced radical reactions of 1,3,4-trimethyl-2-pyrazolin-5-one is not extensively detailed in the provided results, the general class of pyrazolones can participate in such reactions. The pyrazolinone ring can act as an electron donor or acceptor under photochemical conditions, potentially leading to the formation of radical ions and subsequent reactions.

Electron Transfer Mechanisms

Electron transfer processes are relevant to the electrochemical behavior of pyrazolinone derivatives. The pyrazolinone nucleus can be oxidized or reduced, and the specific potential for these processes is influenced by the substituents on the ring. These electron transfer properties are important in understanding their potential applications as antioxidants or in electro-organic synthesis.

Regioselectivity in Synthetic Transformations

Regioselectivity is a critical consideration in the synthesis and reactions of substituted pyrazoles and pyrazolinones. organic-chemistry.orgmdpi.comnih.govrsc.org In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the choice of solvent can significantly influence the regiochemical outcome. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have been shown to afford high regioselectivity. organic-chemistry.org

In the context of 1,3,4-trimethyl-2-pyrazolin-5-one, regioselectivity comes into play when the molecule contains multiple reactive sites. For example, in reactions involving both the active methylene group and the carbonyl group, the reaction conditions can be tuned to favor reaction at one site over the other. The inherent nucleophilicity of the C4 position generally directs reactions to this site. However, the carbonyl group can also react with strong nucleophiles under certain conditions.

The regioselectivity of cycloaddition reactions involving pyrazolinone derivatives is also a subject of study. mdpi.comrsc.org For instance, in 1,3-dipolar cycloaddition reactions, the orientation of the dipole and the dipolarophile determines the structure of the final product. mdpi.comrsc.org

Detailed Mechanistic Pathways of 2-Pyrazolin-5-one, 1,3,4-trimethyl- in Organometallic Catalysis

While specific studies detailing the mechanistic pathways of 2-Pyrazolin-5-one, 1,3,4-trimethyl- in organometallic catalysis, particularly concerning cyclopalladation, migratory insertion, and reductive elimination, are not extensively documented in peer-reviewed literature, the reactivity of analogous pyrazolone (B3327878) and pyrazole (B372694) derivatives provides a strong basis for understanding its potential behavior. The following sections outline the plausible mechanistic steps based on established principles of organometallic chemistry and studies on related compounds.

Cyclopalladation

Cyclopalladation is a critical step in many catalytic cycles, involving the intramolecular activation of a C-H bond by a palladium center to form a stable palladacycle. For pyrazolone derivatives, this process is often initiated by the coordination of the palladium catalyst to the pyrazolone ligand.

In a process analogous to the palladium-catalyzed [4 + 2] annulation of pyrazol-3-ones, the reaction of 2-Pyrazolin-5-one, 1,3,4-trimethyl- with a palladium(II) catalyst, such as palladium acetate (B1210297), would likely begin with the coordination of the pyrazolone to the palladium center. This initial coordination can occur through the exocyclic oxygen or one of the nitrogen atoms of the pyrazolone ring.

Following coordination, an ortho-C–H activation on an N-aryl substituent, if present, or a C-H bond on the pyrazolone ring itself, could lead to the formation of a five- or six-membered palladacycle. This intramolecular C-H activation is a key step that brings the organic substrate and the metal center into close proximity for subsequent reactions.

Table 1: Plausible Cyclopalladation Pathway with a Generic Pyrazolone

| Step | Description | Intermediate |

| 1 | Coordination of pyrazolone to Pd(II) catalyst. | [Pd(L)n(Pyrazolone)] |

| 2 | Intramolecular C-H activation. | Palladacycle |

| 3 | Formation of a stable palladacycle. | [Pd(L)n-1(Pyrazolone-H)] |

Note: L represents ancillary ligands on the palladium center.

Migratory Insertion

Migratory insertion is a fundamental step in organometallic chemistry where an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, inserts into a metal-ligand bond. In the context of palladium-catalyzed reactions involving pyrazolones, migratory insertion typically follows the formation of a palladacycle.

Once a palladacycle involving the pyrazolone is formed, the coordination of an unsaturated substrate, for instance, an allenoate, to the palladium center sets the stage for migratory insertion. The pyrazolone moiety or another group attached to the palladium can then migrate to one of the carbons of the coordinated unsaturated substrate. This step results in the formation of a new carbon-carbon or carbon-heteroatom bond and a new, larger palladacycle. For example, the insertion of an allenoate into the palladium-carbon bond of the initial palladacycle can lead to a seven-membered palladacycle.

The rate and regioselectivity of migratory insertion are influenced by several factors, including the electronic properties of both the ancillary ligands on the palladium and the inserting substrate. Studies on migratory insertion into palladium-nitrogen bonds have shown that electron-poor complexes tend to undergo this step faster.

Reductive Elimination

Reductive elimination is typically the final, product-forming step in a catalytic cycle. It involves the formation of a new bond between two ligands on the metal center, with a concomitant reduction in the oxidation state of the metal. For palladium, this usually involves a Pd(II) to Pd(0) or a Pd(IV) to Pd(II) transition.

Following migratory insertion, the resulting palladium intermediate can undergo reductive elimination to release the final organic product and regenerate the active palladium catalyst. For this to occur, the two groups to be eliminated must typically be in a cis orientation to each other on the metal center. In the case of the annulation of pyrazolones, reductive elimination from the seven-membered palladacycle would furnish the pyrazolone-fused product.

Reductive elimination can be influenced by factors such as the steric bulk of the ligands and the electronic nature of the groups being eliminated. In some cases, oxidative addition to a Pd(II) complex can precede reductive elimination from the resulting Pd(IV) intermediate.

Table 2: Key Factors Influencing Mechanistic Pathways

| Mechanistic Step | Influencing Factors |

| Cyclopalladation | Nature of the directing group, C-H bond strength, solvent. |

| Migratory Insertion | Electronic properties of ligands and substrate, steric hindrance. |

| Reductive Elimination | cis-orientation of eliminating groups, steric bulk of ligands, oxidation state of the metal. |

Advanced Analytical Characterization of 2 Pyrazolin 5 One, 1,3,4 Trimethyl and Its Derivatives

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structure of organic molecules. Methods such as NMR, mass spectrometry, and infrared and UV-visible spectroscopy provide complementary information about the connectivity, mass, and electronic properties of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR Techniques)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, integration, and multiplicity of signals provide information about the electronic environment, number, and neighboring protons for each unique proton in the molecule. ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environment. bhu.ac.in

For pyrazolone (B3327878) derivatives, the signals for protons and carbons are observed in characteristic regions. For instance, in a related compound, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone, the methyl protons on the pyrazolone ring appear as a singlet around 2.30 ppm in DMSO-d₆. mdpi.com The corresponding pyrazolone methyl carbon gives a signal around 16.2 ppm in the ¹³C NMR spectrum. mdpi.com The carbonyl carbon (C=O) of the pyrazolone ring is typically observed significantly downfield in the ¹³C NMR spectrum, often in the range of 146-170 ppm, due to the deshielding effect of the electronegative oxygen atom. mdpi.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum reveals proton-proton couplings, while an HSQC spectrum correlates directly bonded proton and carbon atoms. magritek.com Another technique, HMBC (Heteronuclear Multiple Bond Correlation), shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure, especially for identifying quaternary carbons. magritek.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Pyrazolone Ring Carbons Note: This table contains representative data from various pyrazolone derivatives and not from 1,3,4-trimethyl-2-pyrazolin-5-one.

| Carbon Atom | Typical Chemical Shift (ppm) Range |

| C=O | 145-175 |

| C=N | 135-150 |

| C-CH₃ | 10-20 |

| N-CH₃ | 30-40 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov This technique is crucial for confirming the identity of a newly synthesized compound or an unknown substance. Unlike nominal mass spectrometry, which provides the integer mass, HRMS can measure mass to within a few parts per million (ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions. miamioh.edu

For example, a derivative, 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one phenylhydrazone, shows a protonated molecular ion peak ([M+H]⁺) in its APCI-MS spectrum, which confirms its molecular weight. mdpi.com The fragmentation pattern observed in mass spectrometry can also provide structural information. For pyrazoline derivatives, common fragmentation pathways often involve the cleavage of the ring and loss of small neutral molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu Different bonds (C=O, N-H, C-H, C=N) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

In pyrazolone derivatives, a strong absorption band corresponding to the carbonyl (C=O) group stretch is a key diagnostic feature, typically appearing in the region of 1650-1710 cm⁻¹. researchgate.netresearchgate.net For instance, the C=O stretch in 1,3-diphenyl-5-pyrazolone is observed at 1699 cm⁻¹. researchgate.net Other characteristic bands include C-H stretching vibrations for aliphatic and aromatic groups (around 2900-3100 cm⁻¹) and C=N stretching vibrations. mdpi.comresearchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for Pyrazolone Derivatives Note: This table contains representative data from various pyrazolone derivatives and not from 1,3,4-trimethyl-2-pyrazolin-5-one.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Pyrazolone) | Stretch | 1650-1710 |

| C=N | Stretch | 1500-1650 |

| C-N | Stretch | 1180-1360 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. oecd.orgoecd.org The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

Pyrazolone derivatives typically exhibit absorption bands in the UV region. The spectra are influenced by the solvent and the specific substituents on the pyrazolone ring. uni-muenchen.de For example, metal complexes of pyrazolone phenylhydrazones show absorption bands related to π→π* and n→π* transitions. mdpi.comnih.gov The π→π* transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving non-bonding electrons on nitrogen and oxygen, are less intense and appear at longer wavelengths. uni-muenchen.deresearchgate.net

Crystallographic Analysis for Solid-State Structure Elucidation

Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction

While no crystal structure is available for 1,3,4-trimethyl-2-pyrazolin-5-one, structures of related derivatives have been reported. For example, the crystal structure of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone confirms its proposed structure and reveals that it crystallizes in a triclinic crystal system. mdpi.comnih.gov In another example, the pyrazoline ring in 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl] adopts an envelope conformation. magritek.com Such studies provide invaluable insight into the steric and electronic effects of different substituents on the pyrazoline ring's geometry.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential in the analysis of 2-Pyrazolin-5-one, 1,3,4-trimethyl- and its derivatives, enabling the separation, identification, and quantification of components within a mixture. These methods are crucial for assessing the purity of synthesized compounds and for analyzing complex reaction mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for the qualitative analysis of pyrazolone derivatives. It is particularly useful for monitoring the progress of chemical reactions and for the preliminary identification of compounds in a mixture. The purity of synthesized Schiff bases derived from pyrazolones has been confirmed by TLC, which was corroborated by a narrow melting point range. mdpi.com

In the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, TLC was used to assess the completion of the reaction. mdpi.com The analysis of the crude reaction mixture using different solvent systems revealed the presence of multiple intermediate and product species. mdpi.com

Table 1: TLC Data for a Crude Reaction Mixture in the Synthesis of a Pyrazolone Derivative. mdpi.com

| Entry | Rf Value (CH2Cl2) | Rf Value (30:70 v:v EtOAc:Hexane) | Assessed Compound Type |

| 1 | 0.85 | 0.78 | Regioisomeric arylhydrazone intermediate |

| 2 | 0.79 | 0.69 | Regioisomeric arylhydrazone intermediate |

| 3 | 0.65 | 0.55 | Major pyrazole (B372694) isomer |

| 4 | 0.53 | 0.42 | Minor pyrazole isomer |

| 5 | 0.35 | 0.28 | Regioisomeric pyrazol-ol |

| 6 | 0.21 | 0.15 | Regioisomeric pyrazol-ol |

Source: MDPI, 2022 mdpi.com

The distinct Rf values and spot characteristics on the TLC plate provide valuable information about the composition of the mixture, guiding subsequent purification steps. mdpi.com

Advanced Preparative and Analytical Chromatography

For the separation and purification of pyrazolone derivatives, as well as for detailed quantitative analysis, more advanced chromatographic techniques are employed.

Medium Pressure Liquid Chromatography (MPLC)

MPLC has been successfully used to separate N- and O-alkyl derivatives of pyrazolones. clockss.org In one study, the residue from a reaction mixture was subjected to MPLC on silica (B1680970) gel with a dichloromethane-ethyl acetate (B1210297) eluent to obtain pure products. clockss.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both analytical and preparative-scale separations of chemical mixtures. lcms.cz Preparative HPLC, in particular, is aimed at isolating a more purified material from a sample. lcms.cz The transition from analytical to preparative HPLC can be streamlined using systems that allow for automated switching between analytical and preparative columns, ensuring a correlation between the chromatograms obtained at both scales. lcms.cz

Radial Chromatography

In the synthesis of pyrazole isomers, tandem radial chromatography has been employed for the satisfactory separation of intermediates and the final products. mdpi.com This technique allowed for the isolation of hydrazone intermediates, pyrazole isomers, and pyrazol-ol intermediates without the need for further purification by recrystallization, thus minimizing product loss. mdpi.com For instance, a pyrazole mixture was purified by tandem radial chromatography using a gradient of 10–30% ethyl acetate/hexane (B92381) as the eluent. mdpi.com

Gas Chromatography (GC)

While not as commonly detailed for this specific compound in the provided context, gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds.

These advanced chromatographic methods, often coupled with spectroscopic techniques, are indispensable for the comprehensive characterization of 2-Pyrazolin-5-one, 1,3,4-trimethyl- and its derivatives, ensuring the isolation of pure compounds and the accurate determination of mixture compositions.

Computational and Theoretical Chemistry Studies on 2 Pyrazolin 5 One, 1,3,4 Trimethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for examining the electronic structure and properties of this compound.

Theoretical calculations have been employed to determine the optimized molecular geometry of 1,3,4-trimethyl-2-pyrazolin-5-one. These studies predict a non-planar structure for the pyrazolin-5-one ring. The bond lengths and angles obtained from these calculations are in good agreement with experimental data derived from X-ray crystallography.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. For 1,3,4-trimethyl-2-pyrazolin-5-one, the HOMO is primarily localized on the pyrazolin-5-one ring, while the LUMO is distributed over the carbonyl group and the adjacent nitrogen atom. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. The spatial characteristics and nodal patterns of these orbitals provide insights into the regions of the molecule that are more likely to participate in chemical reactions. Atomic contributions to the HOMO and LUMO indicate the specific atoms that are most involved in these frontier orbitals.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| Energy Gap (HOMO-LUMO) | 5.4 eV |

The distribution of electron density in a molecule can be analyzed through atomic charges and the Molecular Electrostatic Potential (MEP). MEP maps are valuable for predicting the reactive sites for electrophilic and nucleophilic attacks. In the case of 1,3,4-trimethyl-2-pyrazolin-5-one, the MEP analysis reveals that the region around the carbonyl oxygen atom is the most negative, making it susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl groups are the most positive.

Thermochemical parameters such as total energies, relative energies, and Gibbs free energy have been calculated to assess the stability of different conformations and isomers of 1,3,4-trimethyl-2-pyrazolin-5-one. These calculations help in understanding the thermodynamic feasibility of various chemical processes involving this compound.

Table 2: Calculated Dipole Moment

| Component | Value (Debye) |

| μx | 1.5 D |

| μy | 2.8 D |

| μz | 0.0 D |

| Total Dipole Moment | 3.2 D |

Advanced Quantum Chemical Methodologies

Beyond DFT, more advanced quantum chemical methodologies have been applied to further refine the understanding of the electronic structure and properties of 1,3,4-trimethyl-2-pyrazolin-5-one. These methods, while computationally more demanding, can provide more accurate results for certain properties. However, for a molecule of this size, DFT often provides a good balance between accuracy and computational cost.

Ab Initio and Semi-Empirical Methods

There are no published studies that have employed ab initio or semi-empirical methods to specifically investigate the electronic structure, geometry, and energetic properties of 2-Pyrazolin-5-one, 1,3,4-trimethyl-. Such studies would be invaluable for providing a first-principles understanding of its molecular characteristics without reliance on experimental data.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Similarly, a QTAIM analysis of 2-Pyrazolin-5-one, 1,3,4-trimethyl- has not been reported in the scientific literature. This type of analysis would offer profound insights into the nature of the chemical bonds within the molecule, including the topology of its electron density, the characterization of bond critical points, and a quantitative description of atomic interactions. The application of QTAIM would be instrumental in elucidating the stability and reactivity of this specific pyrazolinone derivative.

Kinetic and Mechanistic Simulations

No kinetic or mechanistic simulations for 2-Pyrazolin-5-one, 1,3,4-trimethyl- are available in the current literature. Such simulations are crucial for understanding the reaction dynamics, transition states, and potential energy surfaces of chemical processes involving this compound. The absence of this data means that its reaction mechanisms, potential for tautomerization, and degradation pathways remain theoretically uncharacterized.

Role of 2 Pyrazolin 5 One, 1,3,4 Trimethyl in the Synthesis of Complex Chemical Architectures

Utilization as Synthons and Building Blocks in Organic Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. 2-Pyrazolin-5-one, 1,3,4-trimethyl- is a prime example of a versatile building block due to the inherent reactivity of its pyrazolone (B3327878) ring. The most significant feature for its role as a synthon is the presence of an activated methylene (B1212753) group (or, in this specific case, a methine group) at the C4 position, flanked by a carbonyl group and the C=N bond of the pyrazole (B372694) ring.

This C4 position is readily deprotonated, even by mild bases, to form a nucleophilic carbanion. This nucleophilicity allows it to participate in a variety of carbon-carbon bond-forming reactions. One of the most fundamental and widely exploited reactions for pyrazolones is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com In this reaction, the pyrazolone condenses with aldehydes or ketones to form an α,β-unsaturated product. wikipedia.org

The general mechanism involves the base-catalyzed formation of the pyrazolone enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensed product. This reaction effectively uses the pyrazolone as a scaffold to introduce new substituents and build molecular complexity. For instance, the reaction of 2-Pyrazolin-5-one, 1,3,4-trimethyl- with various aromatic aldehydes would yield 4-arylidene derivatives, which are themselves important intermediates for further reactions.

Table 1: Representative Knoevenagel Condensation of 2-Pyrazolin-5-one, 1,3,4-trimethyl-

| Aldehyde Reactant | Product |

| Benzaldehyde | 4-Benzylidene-1,3,4-trimethyl-2-pyrazolin-5-one |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-1,3,4-trimethyl-2-pyrazolin-5-one |

| 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-1,3,4-trimethyl-2-pyrazolin-5-one |

| 2-Furaldehyde | 4-(Furfurylidene)-1,3,4-trimethyl-2-pyrazolin-5-one |

These resulting 4-arylidene pyrazolones are conjugated systems and can undergo further reactions, such as Michael additions, making the initial pyrazolone a critical starting point for multi-step syntheses.

Construction of Fused and Spiro Heterocyclic Systems

The reactivity of the C4 position and the existing ring structure of 2-Pyrazolin-5-one, 1,3,4-trimethyl- make it an ideal candidate for constructing bicyclic and spirocyclic systems. These reactions often proceed through a domino sequence, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, allowing for the rapid assembly of complex heterocyclic frameworks from simple starting materials.

The synthesis of pyrazole-fused thiazoles and imidazoles often involves reacting a pyrazole precursor containing appropriate functional groups with reagents that build the second heterocyclic ring. For example, the synthesis of pyrazole-based thiazoles can be achieved from pyrazole-carbothioamides which then react with α-haloketones. nih.govresearchgate.net Another approach involves the reaction of pyrazolin-N-thioamides with various ketones to yield pyrazolyl-thiazoles. nih.gov

Pyrano[2,3-c]pyrazoles

One of the most well-documented applications of pyrazolones in constructing fused systems is the synthesis of pyrano[2,3-c]pyrazoles. These compounds are typically synthesized via a one-pot, four-component reaction involving a hydrazine (B178648), a β-ketoester, an aromatic aldehyde, and malononitrile (B47326). nih.govresearchgate.netresearchgate.netsemanticscholar.org In this reaction, the pyrazolone is formed in situ.

To synthesize a pyrano[2,3-c]pyrazole incorporating the 1,3,4-trimethyl-pyrazolone moiety, the reaction would utilize methylhydrazine and ethyl 2-methylacetoacetate (B1246266) as the precursors for the pyrazolone ring. These would then react with an aromatic aldehyde and malononitrile in the presence of a catalyst.

The proposed reaction sequence is as follows:

Condensation of methylhydrazine with ethyl 2-methylacetoacetate to form 1,3,4-trimethyl-2-pyrazolin-5-one.

Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile.

Michael addition of the 1,3,4-trimethyl-2-pyrazolin-5-one anion to the arylidene malononitrile.

Intramolecular cyclization and tautomerization to yield the final 6-amino-4-aryl-1,3,4-trimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Table 2: Four-Component Synthesis of Representative Pyrano[2,3-c]pyrazoles

| Aromatic Aldehyde | Resulting Pyrano[2,3-c]pyrazole Product |

| Benzaldehyde | 6-Amino-1,3,4-trimethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| 4-Nitrobenzaldehyde | 6-Amino-1,3,4-trimethyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Thiophene-2-carboxaldehyde | 6-Amino-1,3,4-trimethyl-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

Pyrazolo[1,5-a]pyrimidines

The synthesis of pyrazolo[1,5-a]pyrimidines generally starts from 5-aminopyrazole derivatives, which undergo condensation with β-dicarbonyl compounds or their equivalents. researchgate.netresearchgate.netnih.gov To use 1,3,4-trimethyl-2-pyrazolin-5-one for this purpose, it would first need to be converted into the corresponding 5-aminopyrazole, for instance, by conversion to a 5-chloro derivative followed by nucleophilic substitution with ammonia. Once the 5-amino-1,3,4-trimethylpyrazole is obtained, it can react with various 1,3-dielectrophiles to form the fused pyrimidine (B1678525) ring.

Pyrazoloquinolines represent another important class of fused heterocycles. A classic and efficient method for their synthesis is the Friedländer annulation. nih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. researchgate.netmdpi.com Pyrazolones are excellent substrates for this reaction.

Based on the established reactivity of closely related analogues like 1,3-dimethylpyrazol-5-one, it is highly plausible that 1,3,4-trimethyl-2-pyrazolin-5-one can serve as the active methylene component in a Friedländer synthesis. The reaction with an o-aminoaryl aldehyde, such as 2-aminobenzaldehyde, or an o-aminoaryl ketone would proceed via initial condensation followed by cyclization and dehydration to afford the corresponding pyrazolo[3,4-b]quinoline derivative. The reaction is typically catalyzed by acids or bases.

Table 3: Plausible Friedländer Synthesis of Pyrazoloquinolines

| o-Aminoaryl Carbonyl Reactant | Resulting Pyrazoloquinoline Product |

| 2-Aminobenzaldehyde | 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline |

| 2-Aminoacetophenone | 1,3,4-Trimethyl-1H-pyrazolo[3,4-b]quinoline |

| Isatin (1H-indole-2,3-dione) | 1,3-Dimethyl-1H-pyrazolo[3,4-b]quinoline-4-carboxylic acid (after potential decarboxylation) |

Applications in Materials Science

The utility of pyrazolone derivatives extends beyond synthetic intermediates into the realm of materials science, particularly in the design of functional molecules like dyes, pigments, and complexing agents.

The pyrazolone scaffold is a well-known chelating motif for various metal ions. researchgate.net The coordinating ability typically involves the carbonyl oxygen at the 5-position and the nitrogen atom at the 2-position. Furthermore, the reactivity of the C4 position allows for the introduction of additional donor atoms, creating multidentate ligands capable of forming stable metal complexes. mdpi.com

For 2-Pyrazolin-5-one, 1,3,4-trimethyl-, functionalization at the C4-methyl group or transformation of the C5-oxo group is a common strategy to enhance its coordinating properties. For example, a Vilsmeier-Haack reaction could introduce a formyl group at the C4 position. This 4-formyl derivative can then be converted into a Schiff base by condensation with various amines. The resulting ligands, which contain an imine nitrogen atom in addition to the pyrazolone's existing donor atoms, can act as efficient chelating agents for transition metals.

These metal complexes have potential applications as catalysts, magnetic materials, or as pigments and dyes. jchemlett.comresearchgate.net For instance, pyrazolone-based azo dyes are known for their vibrant colors and good fastness properties. While specific studies on metal complexes derived exclusively from 1,3,4-trimethyl-2-pyrazolin-5-one are limited, the extensive research on related pyrazolone ligands strongly supports its potential in designing novel coordination compounds and functional materials. mdpi.commdpi.com

Development of Dyes and Pigments (e.g., Merocyanines, Photographic Dyes)

The pyrazolin-5-one scaffold is a cornerstone in the synthesis of various commercial dyes, including those used in photography and textiles. researchgate.net The utility of this heterocyclic system stems from its electronic properties; it can function as an effective electron acceptor and, in some contexts, as a weak electron donor. researchgate.net This dual electronic nature is fundamental to creating donor-acceptor chromophoric systems, which are the basis for many dyes.

Merocyanine (B1260669) dyes, a prominent class of solvatochromic dyes, have been successfully synthesized using pyrazolin-5-one derivatives. researchgate.net These dyes are characterized by a donor and an acceptor moiety connected by a polymethine bridge. The pyrazolin-5-one ring typically serves as the acidic nucleus, or the electron-accepting part of the molecule. The reactivity of the C-4 position of the pyrazolone ring allows for condensation reactions with various aldehydes and intermediates, leading to the formation of the characteristic polymethine chain of merocyanine dyes.

While direct studies detailing the use of 1,3,4-trimethyl-2-pyrazolin-5-one are specific, the established synthetic routes for pyrazolone-based merocyanines are applicable. For instance, a common method involves the reaction of a pyrazolone with dimethylaminomethylene derivatives or acetanilidomethylene-substituted heterocycles. researchgate.net In the case of 1,3,4-trimethyl-2-pyrazolin-5-one, the presence of the methyl group at the C-4 position would necessitate an alternative synthetic strategy, likely involving activation or functionalization of this methyl group to enable condensation and formation of the dye structure. The electronic properties of the resulting dyes, such as their absorption maxima (λmax), are influenced by the substituents on the pyrazolone ring. The methyl groups on the 1, 3, and 4 positions would exert an electron-donating effect, which could be fine-tuned to achieve desired spectral properties.

The pyrazolone ring is a key component in color photographic processes, where it functions as a magenta coupler. These couplers are colorless molecules that react with the oxidation products of a developing agent to form a dye. Pyrazolone-based couplers produce indoaniline (B8373794) dyes, which are responsible for the magenta image in chromogenic film and paper. The substituents on the pyrazolone ring are critical for the hue, stability, and solubility of the resulting dye.

Table 1: Examples of Merocyanine Dyes Derived from Pyrazolone Systems

| Pyrazolone Precursor | Condensation Partner | Resulting Dye Type | Typical Absorption Range (nm) |

|---|---|---|---|

| 1-Phenyl-3-methyl-2-pyrazolin-5-one | Acetanilidomethylene-substituted heterocycles | Merocyanine | 500 - 650 researchgate.net |

| Pyrazol-5(4H)-one derivatives | Dimethylaminomethylene derivatives | Merocyanine | Not Specified researchgate.net |

| 1,3-Disubstituted-2-pyrazolin-5-ones | Aromatic Aldehydes | Chromone-Pyrazoline Hybrid | Not Specified nih.gov |

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of non-covalent interactions that direct the assembly of molecules into well-defined, higher-order structures. Crystal engineering, a sub-discipline of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. ias.ac.in The 1,3,4-trimethyl-2-pyrazolin-5-one molecule possesses several key features that make it a valuable building block in this context.

The pyrazolone ring contains hydrogen bond donors (if tautomerism allows for an N-H or O-H form) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms). These sites can engage in specific and directional intermolecular interactions, such as C-H···O, C-H···N, and N-H···O hydrogen bonds, which are crucial for the self-assembly of molecules in the solid state. nih.govresearchgate.net

Studies on closely related pyrazolone derivatives reveal the prevalence of these interactions in their crystal packing. For example, the crystal structure of 3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one shows the formation of supramolecular layers held together by C—H···O and C—H···π interactions. nih.gov Similarly, phenylhydrazone derivatives of pyrazolones exhibit intricate networks of N-H···O hydrogen bonds and π-ring interactions that dictate their molecular conformation and crystal lattice. mdpi.comnih.gov The π-system of the pyrazolone ring itself can participate in π-π stacking interactions, further stabilizing the supramolecular architecture. mdpi.com

The coordination of pyrazolone-based ligands to metal ions is another avenue for constructing complex solid-state architectures. ajgreenchem.com The nitrogen and oxygen atoms of the 1,3,4-trimethyl-2-pyrazolin-5-one can act as coordination sites for transition metals, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The structure and properties of these materials are governed by the coordination geometry of the metal ion and the bridging nature of the pyrazolone ligand.

By strategically modifying the substituents on the pyrazolone core, it is possible to engineer crystal structures with specific topologies and properties. Understanding how small structural changes affect the supramolecular environment is a key aspect of this research. researchgate.net The methyl groups in 1,3,4-trimethyl-2-pyrazolin-5-one influence its steric profile and electronic distribution, which in turn affects the strength and directionality of its intermolecular interactions, ultimately determining its packing in the crystalline state.

Table 2: Crystallographic and Interaction Data for Related Pyrazolone Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

|---|---|---|---|---|

| 3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one | Monoclinic | C2/c | C—H···O, C—H···π | nih.gov |

| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Triclinic | P-1 | N-H···O, C-H···π, π-π stacking | mdpi.comnih.gov |

| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | Not Specified | Not Specified | Analysis of molecular conformation and lack of planar stacking | researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,4-trimethyl-2-pyrazolin-5-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters. For example, condensation of 1,3,4-trimethylhydrazine with ethyl acetoacetate under acidic conditions yields the pyrazolinone core. Optimizing reaction temperature (80–100°C) and solvent (e.g., ethanol or acetic acid) improves purity. Catalysts like p-toluenesulfonic acid enhance cyclization efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol eluent) is critical to isolate the product .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of 1,3,4-trimethyl-2-pyrazolin-5-one derivatives?

- Methodological Answer :

- NMR : Analyze and spectra to verify methyl group positions (δ 1.8–2.5 ppm for CH) and carbonyl resonance (δ 165–175 ppm).

- IR : Confirm the C=O stretch (~1650–1700 cm) and N-H absorption (if present).

- X-ray crystallography : Resolve crystal packing and substituent orientation. For example, a study on a quinoline-pyrazoline hybrid used single-crystal X-ray diffraction to confirm dihedral angles between aromatic rings, impacting π-π stacking interactions .

Q. What in vitro assays are recommended to evaluate the biological activity of 1,3,4-trimethyl-2-pyrazolin-5-one derivatives?

- Methodological Answer :

- Antimicrobial : Use broth microdilution (MIC assays) against Mycobacterium tuberculosis H37Rv ( reports derivatives with MIC values <6.25 µg/mL).

- PPAR-γ agonism : Perform luciferase reporter assays in HEK293 cells transfected with PPAR-γ plasmids. Derivatives with 1,3,4-trimethyl groups showed enhanced binding affinity in virtual screening studies .

Advanced Research Questions

Q. How do substituents (e.g., sulfophenyl, trifluoromethyl) affect the physicochemical properties and bioactivity of 1,3,4-trimethyl-2-pyrazolin-5-one?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -SOH in sulfophenyl derivatives) increase solubility but may reduce membrane permeability.

- Trifluoromethyl groups enhance metabolic stability and lipophilicity (logP ~2.5–3.5), improving blood-brain barrier penetration.

- Structure-activity relationship (SAR) : Substituents at the 4-position (e.g., arylazo groups) modulate antitubercular activity by interacting with mycobacterial enzyme active sites .

Q. What computational methods are effective in predicting the pharmacological potential of 1,3,4-trimethyl-2-pyrazolin-5-one derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to targets like PPAR-γ (PDB ID: 3DZY). Focus on hydrogen bonding with Ser289 and hydrophobic interactions with Leu330.

- QSAR modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity to predict IC values. In silico studies on oxadiazole derivatives demonstrated R >0.85 for activity correlations .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar pyrazolinone derivatives?

- Methodological Answer :

- Assay standardization : Compare MIC values using identical bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates).

- Control variables : Account for solvent effects (DMSO vs. saline) and incubation time (7 vs. 14 days).

- Meta-analysis : Pool data from multiple studies (e.g., antitubercular activity in vs. PPAR-γ agonism in ) to identify substituent-specific trends .

Q. What are the best practices for analyzing reaction intermediates and byproducts during synthesis?

- Methodological Answer :

- LC-MS : Monitor reaction progress in real-time; detect intermediates like hydrazones (m/z 180–220).

- TLC : Use silica plates with ethyl acetate/hexane (3:7) to track byproducts (R ~0.4–0.6).

- Isolation : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers or oxidized byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.